molecular formula C22H20N2O7S B2699260 Ethyl 4-(((4-acetylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-49-0

Ethyl 4-(((4-acetylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2699260
CAS No.: 899959-49-0
M. Wt: 456.47
InChI Key: IJMOOVDMRXYNDJ-UHFFFAOYSA-N
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Description

The compound Ethyl 4-(((4-acetylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring:

  • Ethyl carboxylate at position 2.
  • Sulfonyloxy group at position 4, substituted with a 4-acetylphenyl moiety.
  • Oxo group at position 4.
  • o-Tolyl group (2-methylphenyl) at position 1.

Properties

IUPAC Name

ethyl 4-(4-acetylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7S/c1-4-30-22(27)21-19(13-20(26)24(23-21)18-8-6-5-7-14(18)2)31-32(28,29)17-11-9-16(10-12-17)15(3)25/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMOOVDMRXYNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((4-acetylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups, which may contribute to its biological activity:

  • Dihydropyridazine ring : A key structural element that may influence pharmacological properties.
  • Acetylphenyl sulfonate : This moiety may enhance solubility and bioactivity.
  • Carboxylate group : Potentially involved in interactions with biological targets.

Antifungal Activity

Similar compounds have also been evaluated for antifungal activity. For instance, derivatives have shown effectiveness against Candida species, with some surpassing fluconazole in efficacy .

Cytotoxicity

The cytotoxic effects of structurally related compounds have been investigated in various cancer cell lines. For example, certain derivatives exhibited IC50 values significantly lower than standard anticancer agents like vincristine and vinblastine .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on related compounds:

  • Inhibition of Protein Synthesis : Some derivatives inhibit protein synthesis pathways, leading to bactericidal effects.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may involve compromising the integrity of microbial cell membranes.
  • Quorum Sensing Inhibition : Certain compounds have been shown to interfere with quorum sensing mechanisms in bacteria, thereby inhibiting biofilm formation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyridazine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications on the phenolic ring significantly enhanced antibacterial activity, suggesting structure-activity relationships that could be applicable to this compound .

Study 2: Anticancer Properties

In vitro studies on compounds analogous to this compound revealed significant cytotoxicity against human cancer cell lines. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating a strong potential for further development as anticancer agents .

Comparison with Similar Compounds

Substituent Variations at Position 4

The sulfonyloxy group at position 4 distinguishes the target compound from analogs with alternative substituents:

Compound Name R4 Substituent Key Properties Reference
Target Compound (4-Acetylphenyl)sulfonyloxy Electron-withdrawing, may enhance reactivity
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-... (Analog) (4-Chlorophenyl)sulfonyloxy Increased lipophilicity vs. acetyl group
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-... Butylsulfanyl Electron-donating, alters solubility
Ethyl 4-(trifluoromethyl)-6-oxo-1-[3-(trifluoromethyl)phenyl]-... Trifluoromethyl High electronegativity, metabolic stability

Key Observations :

  • Sulfonyloxy vs.
  • Acetyl vs. Chloro : The 4-acetylphenyl group (target) introduces a ketone functional group, which may participate in hydrogen bonding, unlike the halogenated 4-chlorophenyl analog .

Substituent Variations at Position 1

The o-tolyl group (ortho-methylphenyl) at position 1 contrasts with para-substituted aryl groups in analogs:

Compound Name R1 Substituent Steric/Electronic Effects Reference
Target Compound o-Tolyl (2-methylphenyl) Steric hindrance, reduced conformational flexibility
Ethyl 1-(4-hydroxyphenyl)-5-cyano-4-methyl-... 4-Hydroxyphenyl Hydrogen bonding capacity, higher melting point (220–223°C)
Ethyl 1-(4-trifluoromethylphenyl)-5-cyano-... 4-Trifluoromethylphenyl Strong electron-withdrawing effect

Key Observations :

  • Ortho vs. Para Substitution : The o-tolyl group in the target compound may hinder binding to flat receptor pockets compared to para-substituted analogs (e.g., 4-hydroxyphenyl in ).
  • Melting Points : Derivatives with polar groups (e.g., 4-hydroxyphenyl in ) exhibit higher melting points due to intermolecular hydrogen bonding.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step functionalization , starting with the formation of the pyridazine core. A sulfonyloxy group can be introduced using a sulfonylation agent (e.g., 4-acetylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine). The o-tolyl substituent is typically introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are used). Key Variables :
  • Temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions).
  • Solvent selection (e.g., dichloromethane for sulfonylation, DMF for coupling reactions).
  • Catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) .
    Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios of reagents.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities.
  • Structural Confirmation :
  • NMR : Compare 1^1H and 13^13C NMR spectra with calculated shifts (DFT methods) or analogous compounds (e.g., ethyl pyridazinecarboxylates in ).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : If single crystals are obtained (e.g., methods in ), compare bond lengths/angles with literature pyridazine derivatives .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood for weighing and reactions.
  • Hazard Mitigation : Although specific hazards for this compound are not fully documented, structurally similar sulfonates () may cause skin/eye irritation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Step 1 : Verify solvent and deuterated solvent purity (e.g., residual protons in CDCl₃ can skew NMR signals).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify regioisomeric impurities.
  • Step 3 : Cross-validate with alternative techniques (e.g., IR spectroscopy for functional groups like carbonyls or sulfonates).
    Example: A discrepancy in 1^1H NMR aromatic signals may arise from residual starting material (e.g., o-tolyl derivatives in ), requiring column chromatography or recrystallization for removal .

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Stability Screening :
  • Store aliquots at –20°C (dry), 4°C (solution in DMSO), and room temperature. Monitor degradation via HPLC at intervals (0, 7, 30 days).
  • Use inert atmosphere (N₂ or Ar) for hygroscopic or oxidation-prone intermediates.
  • Degradation Pathways : Hydrolysis of the sulfonyloxy group is a risk; adjust pH (buffer solutions) or use stabilizers (e.g., BHT for radical inhibition) .

Q. How does the electronic nature of the o-tolyl and sulfonyloxy groups influence reactivity in downstream applications?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
  • Experimental Probes :
  • React the compound with electrophiles (e.g., methyl iodide) to test sulfonate group lability.
  • Compare reaction rates with analogs lacking the acetylphenyl group (e.g., ’s chlorophenyl derivatives) to isolate electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Control Experiments : Replicate assays using standardized protocols (e.g., cell lines, incubation times).
  • Purity Reassessment : Impurities <95% () may skew results; re-purify via preparative HPLC.
  • Meta-Analysis : Compare structural analogs (e.g., ’s tetrahydroindazole derivatives) to identify activity trends tied to substituents .

Methodological Tables

Parameter Optimization Strategy Key References
Sulfonylation YieldUse excess sulfonyl chloride (1.2 eq.), 0–5°C
Crystallization SolventEthyl acetate/hexane (3:1) for pyridazine derivatives
Degradation Half-Life–20°C (dry): >6 months; RT (solution): <7 days

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